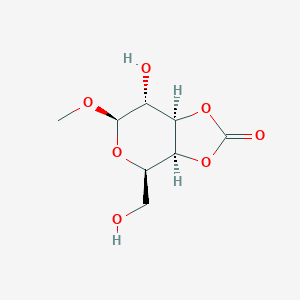
Methyl-3,4-O-carbonyl-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-3,4-O-carbonyl-beta-D-galactopyranoside is a carbohydrate derivative that belongs to the class of organic compounds known as pyranodioxins. These compounds are characterized by a pyran ring fused to a dioxin ring. This compound is significant in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-3,4-O-carbonyl-beta-D-galactopyranoside typically involves the acylation of methyl beta-D-galactopyranoside. One common method is the direct acylation using acyl halides. For instance, methyl beta-D-galactopyranoside can be treated with various acyl halides to produce 6-O-acyl methyl beta-D-galactopyranoside esters by direct acylation method with excellent yields . Another method involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective installation of acyl, silyl ether, and para-methoxybenzyl ether groups to glycoside substrates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl-3,4-O-carbonyl-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can replace specific functional groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acyl halides, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various acylated, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and physicochemical properties.
Scientific Research Applications
Methyl-3,4-O-carbonyl-beta-D-galactopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives and as a model compound for studying carbohydrate chemistry.
Biology: Investigated for its potential as an inhibitor of enzymes, such as the SARS-CoV-2 protease enzyme.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of methyl-3,4-O-carbonyl-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways. For example, its esters have been shown to interact strongly with the active site residues of the SARS-CoV-2 main protease, forming multiple electrostatic and hydrogen bonds . This interaction inhibits the protease’s activity, potentially preventing viral replication. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
Methyl-3,4-O-carbonyl-beta-D-galactopyranoside can be compared with other similar compounds, such as:
Methyl beta-D-galactopyranoside: A simpler derivative without the carbonyl group, used as a starting material for the synthesis of more complex derivatives.
Methyl alpha-D-galactopyranoside: An isomer with different stereochemistry, which can exhibit different biological activities.
Methyl 4,6-O-(1R)-1-carboxyethylidene-beta-D-galactopyranoside: Another derivative with a different acyl group, used in similar applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(3aS,4R,6R,7R,7aR)-7-hydroxy-4-(hydroxymethyl)-6-methoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7/c1-12-7-4(10)6-5(3(2-9)13-7)14-8(11)15-6/h3-7,9-10H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYOQQXXQNRVOI-XUUWZHRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C2C(C(O1)CO)OC(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H]2[C@H]([C@H](O1)CO)OC(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
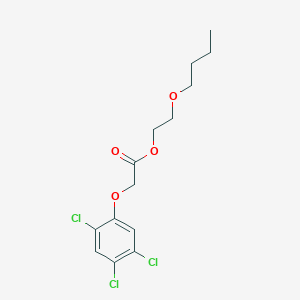

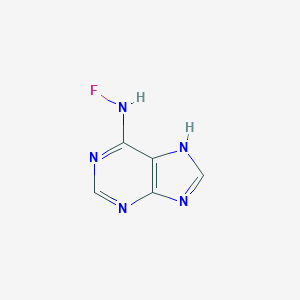
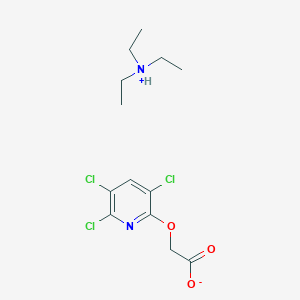
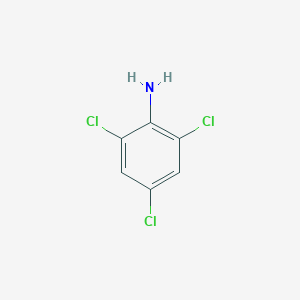
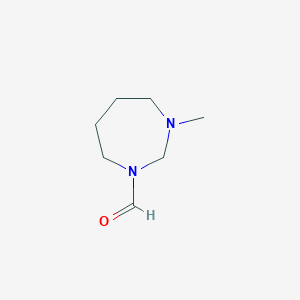
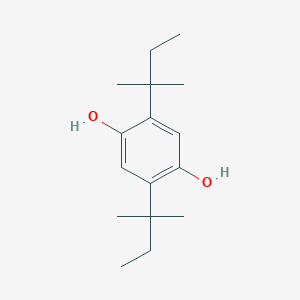
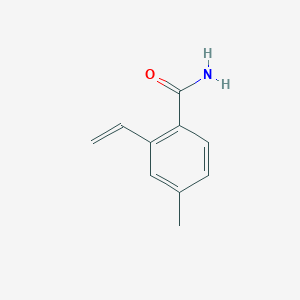
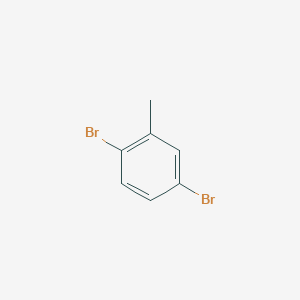
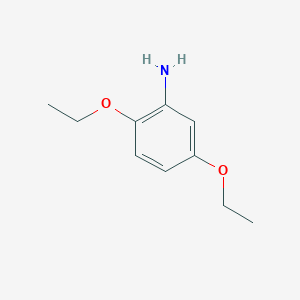
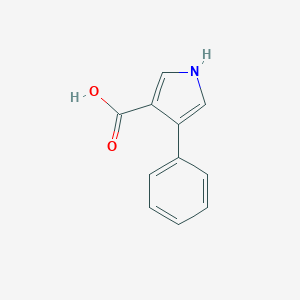
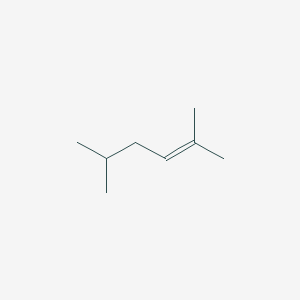
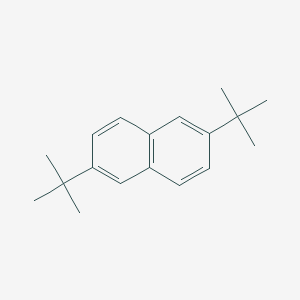
![2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B165589.png)
